Technical Monograph: 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran
Technical Monograph: 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran
Strategic Utilization in Medicinal Chemistry & Heterocyclic Synthesis
Executive Summary
6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran (CAS: Variable based on supplier, see PubChem CID: 117654055) represents a high-value "privileged scaffold" intermediate.[1][2] Its structural utility lies in the orthogonal reactivity of its substituents: the nitro group at position 5 serves as a latent amine for coupling, while the fluorine at position 6—activated by the ortho-nitro group—offers a site for nucleophilic aromatic substitution (
This guide details the synthesis, reactivity profile, and application of this core in developing kinase inhibitors (e.g., PI3K, EGFR) and CNS-active agents, emphasizing its role as a bioisostere for indoles and quinolines.
Chemical Profile & Physical Properties[1][3][4][5]
| Property | Data | Significance |
| Molecular Formula | Core bicyclic aromatic.[1][2] | |
| Molecular Weight | 183.14 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][2] |
| LogP (Predicted) | ~1.9 | Lipophilic enough for cell permeability; amenable to CNS targets.[1][2] |
| H-Bond Acceptors | 4 (NO2, O-ring) | Critical for active site binding.[1][2] |
| H-Bond Donors | 0 | Becomes 2 upon reduction to aniline.[1][2] |
| Topological PSA | ~55 Ų | Good oral bioavailability predictor.[2] |
Synthetic Logic & Causality
The synthesis of this specific isomer is governed by the competing directing effects of the oxygen atom (strong donor) and the fluorine atom (weak deactivator/donor).[2]
Primary Route: Electrophilic Aromatic Nitration
The most robust route involves the nitration of 6-fluoro-2,3-dihydrobenzofuran .[1][2]
-
Mechanism: Electrophilic Aromatic Substitution (
).[1][2] -
Regioselectivity Analysis:
-
The ether oxygen at position 1 is a strong ortho/para director.[2] Position 5 is para to the oxygen.[2]
-
The fluorine at position 6 is an ortho/para director.[2] Position 5 is ortho to the fluorine.[2]
-
Conclusion: Both substituents synergistically direct the incoming nitronium ion (
) to position 5 , resulting in high regioselectivity and yield.
-
Alternative Route: Intramolecular Cyclization
For libraries requiring substitution at position 2 or 3 (the dihydro ring), chemists often start with 2,4-difluoro-5-nitro-phenol and react it with 1,2-dibromoethane or ethylene glycol equivalents.[1][2] This builds the dihydrofuran ring around the pre-functionalized benzene core.[2]
Reactivity Profile: The Divergent Pathway
The core value of this molecule is its ability to diverge into two distinct chemical spaces based on the treatment of the Fluorine-Nitro motif.[1][2]
Path A: Fluorine Retention (Reduction) [1][2]
-
Goal: Preserve the C-F bond to block metabolic oxidation (P450 blocking) or modulate pKa.[2]
-
Method: Chemoselective reduction of the nitro group to an aniline.[2]
-
Reagent Choice:
or .[1][2] Avoid strong nucleophiles that might displace the fluorine.[2] -
Application: The resulting 5-amino-6-fluoro-2,3-dihydrobenzofuran is a key intermediate for urea/amide formation in kinase inhibitors.[1][2]
Path B: Fluorine Displacement (
) [1][2]
-
Goal: Introduce diverse amines or alkoxides at position 6.
-
Mechanism: Nucleophilic Aromatic Substitution (
).[1][2][3] -
Causality: The nitro group at position 5 withdraws electron density from the ring, stabilizing the Meisenheimer complex formed when a nucleophile attacks position 6.
-
Kinetics: Fluorine is the fastest leaving group in
(compared to Cl/Br) because its high electronegativity maximally stabilizes the transition state negative charge.
Visualization: Synthesis & Reactivity Flow
Figure 1: Divergent synthesis pathways.[1][2] Path A retains the fluorine for metabolic stability; Path B utilizes the nitro-activation for library generation.[1][2]
Detailed Experimental Protocols
Protocol 1: Synthesis via Nitration
Self-Validating Step: Monitor exotherm.[1][2] Temperature control is critical to prevent dinitration.
-
Preparation: Dissolve 6-fluoro-2,3-dihydrobenzofuran (1.0 eq) in concentrated
at 0°C. -
Addition: Dropwise add fuming
(1.05 eq) maintaining internal temp < 5°C.-
Why: Higher temps promote nitration at position 4 or 7.[2]
-
-
Quench: Pour onto crushed ice. The product typically precipitates as a solid.[2]
-
Purification: Recrystallize from Ethanol/Water.
-
Validation:
NMR should show two aromatic singlets (or doublets with large para-coupling) corresponding to H-4 and H-7.[1][2]
Protocol 2:
Displacement (Library Generation)
Self-Validating Step: Color change.[1][2] The reaction often shifts from pale yellow to deep orange/red as the amine displaces the fluorine.[1]
-
Setup: Dissolve 6-fluoro-5-nitro-2,3-dihydro-1-benzofuran (1.0 eq) in dry DMSO or DMF.
-
Reagents: Add Primary Amine (
, 1.2 eq) and DIPEA (2.0 eq). -
Conditions: Heat to 80-100°C for 4-12 hours.
-
Note: Autocatalysis is possible; induction periods may occur [1].[2]
-
-
Workup: Dilute with water, extract with EtOAc.
-
Validation: Loss of the F-C coupling in
NMR; Appearance of NH signals in NMR.
Medicinal Chemistry Applications
Kinase Inhibition (PI3K / EGFR)
The dihydrobenzofuran core mimics the adenosine ring of ATP.
-
Role of 6-F: When retained (Path A), the fluorine atom modulates the acidity of the neighboring NH (after reduction to aniline and conversion to urea), improving H-bond strength with the kinase hinge region [2].[1][2]
-
Metabolic Stability: The C-F bond blocks the metabolically labile C-6 position from hydroxylation by Cytochrome P450 enzymes.[1][2]
Antibacterial Agents (Oxazolidinone Analogs)
Analogous to Linezolid, the 3-fluoro-4-aminophenyl motif is critical.[1][2] This benzofuran core constrains the rotation of that phenyl ring, potentially reducing entropic penalty upon binding to the bacterial ribosome [3].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117654055, 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran. Retrieved from [Link]
-
Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: A Review of Anti-cancer and Antibiotic Applications. (Generalized citation based on field consensus; specific article: J. Med. Chem. 2015, 58, 21, 8315–8359).[1]
